N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyridazin core fused with a 2,3-dihydro-1,4-benzodioxin moiety. The compound’s structure includes a 3,4-dimethylphenyl substituent at position 1 and a methyl group at position 4 of the pyridazin ring.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-14-4-6-18(10-15(14)2)29-23-19(12-25-29)16(3)27-28(24(23)31)13-22(30)26-17-5-7-20-21(11-17)33-9-8-32-20/h4-7,10-12H,8-9,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGNDEVCRDKELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in treating various diseases.
Synthesis
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. For instance, the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acetamides leads to the formation of the target compound. The general synthetic pathway includes:
- Preparation of precursors : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with acetamides.
- Formation of the target compound : Subsequent reactions with substituted phenyl groups and other functional moieties yield the final product.
The detailed synthetic route can be summarized as follows:
| Step | Reaction Components | Conditions | Product |
|---|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) + Acetamide | DMF, Base | Intermediate Compound |
| 2 | Intermediate + Substituted Phenyls | Stirring at RT | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-Acetamide |
Antidiabetic Potential
Recent studies have evaluated the compound's inhibitory effects on key enzymes involved in glucose metabolism. For example:
- α-glucosidase Inhibition : The compound demonstrated weak to moderate inhibitory activity against α-glucosidase enzymes. This suggests potential utility in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption in the intestine .
Neuroprotective Effects
The compound's structure suggests possible neuroprotective properties. Research indicates that similar benzodioxin derivatives have been studied for their effects on neurodegenerative diseases such as Alzheimer's Disease (AD). The ability to inhibit acetylcholinesterase (AChE) may contribute to cognitive enhancement and neuroprotection .
Case Study 1: Antidiabetic Activity
In a study examining various synthesized compounds including those related to N-(2,3-dihydro-1,4-benzodioxin), it was found that certain derivatives exhibited an IC50 value indicating moderate inhibition against α-glucosidase. This suggests that structural modifications could enhance their therapeutic profile against T2DM .
Case Study 2: Neuroprotective Mechanisms
Research into similar pyrazolo[3,4-d]pyridazine derivatives revealed their potential in reducing oxidative stress markers in neuronal cell lines. Such findings support the hypothesis that benzodioxin-based compounds might offer protective benefits in neurodegenerative contexts .
Scientific Research Applications
Antidiabetic Potential
Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant antidiabetic properties. For instance, related compounds have been evaluated for their ability to inhibit α-glucosidase enzymes, which play a crucial role in carbohydrate digestion and glucose absorption . The specific compound in focus may possess similar or enhanced activity due to its unique structural features.
Antimicrobial Activity
Preliminary research has suggested that compounds containing the benzodioxin structure may also demonstrate antimicrobial properties. The presence of specific functional groups can enhance interactions with microbial targets, potentially leading to effective treatments against various infections .
Applications in Drug Development
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is being explored for its potential as a lead compound in drug discovery processes aimed at developing new therapeutics for diabetes and other metabolic disorders.
Case Study: Antidiabetic Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of benzodioxin-based acetamides and evaluated their antidiabetic effects through α-glucosidase inhibition assays. The results demonstrated that certain derivatives exhibited IC50 values comparable to standard antidiabetic drugs .
Case Study: Antimicrobial Efficacy
Another study investigated the antimicrobial activity of novel thiazole derivatives that were synthesized using similar methodologies as those used for the benzodioxin derivatives. The findings indicated promising results against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Analog: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Key Differences :
- Core Structure : Replaces pyrazolo[3,4-d]pyridazin with pyrazolo[1,5-a]pyrazin, altering ring strain and electron distribution.
- Substituents : Features 3,4-dimethoxyphenyl (electron-donating groups) instead of 3,4-dimethylphenyl (moderate electron-donating/hindrance effects).
- Bioactivity : Methoxy groups may enhance solubility but reduce metabolic stability compared to methyl groups .
Pyrazolo-Pyridine-N-Acetamide Derivatives
A structurally related compound, 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide, shares the following characteristics:
- Core : Pyrazolo[3,4-b]pyridine instead of pyrazolo[3,4-d]pyridazin.
- Substituents : 4-Chlorophenyl and 4-methoxyphenyl groups introduce distinct electronic effects (Cl: electron-withdrawing; OMe: electron-donating).
- Physical Properties : Melting point (209–211°C) and IR data (C=O stretch at 1682 cm⁻¹) align with acetamide derivatives, suggesting similar crystallinity and hydrogen-bonding capacity .
Antimicrobial Acetamide Derivatives
Compounds such as 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) exhibit:
Tetrahydroimidazo-Pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate highlights:
- Core Flexibility : A fused imidazo-pyridine system with ester groups, contrasting with the rigid pyridazin core of the target compound.
- Spectral Data : NMR shifts (e.g., δ 7.10–7.58 ppm for aromatic protons) and HRMS validation methods are consistent with structural confirmation techniques applicable to the target compound .
Data Tables: Comparative Overview
| Compound | Core Structure | Key Substituents | Molecular Weight | Bioactivity | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyridazin | 3,4-Dimethylphenyl, Methyl | ~467.5 g/mol* | Not reported | — |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | Pyrazolo[1,5-a]pyrazin | 3,4-Dimethoxyphenyl | ~453.4 g/mol | Enhanced solubility | |
| 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide | Pyrazolo[3,4-b]pyridine | 4-Chlorophenyl, 4-Methoxyphenyl | 498.9 g/mol | Potential antimicrobial | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Sulfonamide-linked benzodioxin | 4-Chlorophenylsulfonyl, 3,5-Dimethylphenyl | ~503.0 g/mol | Antimicrobial, low hemolysis |
*Estimated based on analogous structures.
Q & A
Basic Question: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves sequential coupling reactions, cyclization, and functional group modifications. Key steps include:
- Acylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with activated acyl intermediates under inert atmospheres (e.g., nitrogen) to form the acetamide backbone .
- Pyridazine Ring Formation : Using microwave-assisted synthesis (80–120°C, DMF as solvent) to enhance cyclization efficiency and reduce side products .
- Purification : Employing gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and final product with >95% purity .
Critical Parameters : - Catalyst selection (e.g., Pd/C for hydrogenation steps).
- Solvent polarity adjustments to stabilize reactive intermediates .
Basic Question: What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to distinguish aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) in the benzodioxin and pyridazine moieties .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydrobenzodioxin region .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyridazinone core .
Advanced Question: How can computational methods resolve contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory effects)?
Methodological Answer:
- Molecular Docking : Screen against kinase targets (e.g., EGFR, PI3K) to identify binding affinities. Compare results with in vitro cytotoxicity assays (e.g., IC₅₀ values in MCF-7 vs. HeLa cells) .
- Pathway Analysis : Use RNA-seq data to assess downstream gene expression changes (e.g., apoptosis markers like caspase-3 vs. inflammatory cytokines like TNF-α) .
- Meta-Analysis : Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify confounding variables (e.g., assay conditions, cell line specificity) .
Advanced Question: What strategies are effective in designing derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Substituent Modulation :
- Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Introduce polar groups (e.g., -OH, -COOH) on the benzodioxin ring to enhance solubility .
- Prodrug Approaches : Mask the acetamide moiety with ester linkages to increase oral bioavailability .
- In Silico ADME Prediction : Use tools like SwissADME to prioritize derivatives with optimal LogP (2–4) and low CYP450 inhibition .
Advanced Question: How can reaction intermediates and byproducts be systematically characterized to troubleshoot synthesis failures?
Methodological Answer:
- LC-MS Monitoring : Track reaction progress in real-time to detect unstable intermediates (e.g., ring-opened pyridazine derivatives) .
- Isolation of Byproducts : Use preparative TLC to isolate side products; analyze via FTIR to identify common functional groups (e.g., unreacted carbonyls) .
- Mechanistic Studies : Perform kinetic isotope effects (KIE) experiments to elucidate rate-determining steps (e.g., nucleophilic substitution vs. cyclization) .
Advanced Question: What experimental approaches can elucidate solvent effects on reaction pathways?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents to assess nucleophilicity of intermediates .
- Dielectric Constant Correlation : Plot reaction rate vs. solvent polarity index to identify optimal media for SN2 vs. SN1 mechanisms .
- Computational Solvation Models : Use COSMO-RS to predict solvation energies and transition-state stabilization .
Advanced Question: How can pharmacophore modeling guide target identification for this compound?
Methodological Answer:
- Feature Mapping : Identify hydrogen bond acceptors (pyridazinone carbonyl), hydrophobic regions (methyl groups), and aromatic π-stacking moieties .
- Virtual Screening : Align the pharmacophore against databases (e.g., Protein Data Bank) to prioritize targets like tyrosine kinases or G-protein-coupled receptors .
- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays .
Advanced Question: What methodologies are recommended for analyzing synergistic effects with other therapeutic agents?
Methodological Answer:
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against resistant cell lines .
- Transcriptomic Profiling : Apply CRISPR-Cas9 gene knockout libraries to identify synthetic lethal partners .
- In Vivo Models : Co-administer with standard chemotherapeutics (e.g., cisplatin) in xenograft models; monitor tumor regression via bioluminescence imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
